Aspidoalbidine

Beschreibung

Contextualization within the Aspidosperma Alkaloid Family

Aspidoalbidine belongs to the extensive Aspidosperma alkaloid family, which comprises over 250 distinct monoterpene indole (B1671886) alkaloids. core.ac.ukresearchgate.net These compounds are predominantly isolated from plants belonging to the Apocynaceae family, with notable occurrences in species such as Aspidosperma fendleri and Aspidosperma rhombeosignatum. core.ac.uknih.gov The structural hallmark of the Aspidosperma alkaloids is their intricate, polycyclic fused ring systems, often featuring numerous stereocenters and a high degree of substitution. core.ac.ukresearchgate.net this compound, along with its acetylated derivative, 1-acetylthis compound (B1215743), represents key members of the aspidoalbine (B1211188) subclass. nih.govmsu.edu A defining characteristic of this subclass is the presence of a unique oxidized C19 N,O-ketal moiety embedded within the characteristic pentacyclic framework of Aspidosperma alkaloids. nih.govmsu.edu This structural feature distinguishes them from other members of the broader Aspidosperma family, such as aspidospermidine (B1197254), which typically possess a C19 C-N linkage. nih.gov

Significance in Natural Product Chemistry and Chemical Biology

The Aspidosperma alkaloids, as a collective group, are recognized for their diverse and potent pharmacological activities, including significant anticancer and antibacterial properties. nih.gov The structural complexity and stereochemical richness of compounds like this compound render them highly sought-after targets for total synthesis. core.ac.ukresearchgate.net The development of efficient synthetic routes to this compound has not only contributed to the advancement of synthetic organic chemistry methodologies but also provided critical insights into the biosynthesis and structure-activity relationships of these complex natural products. researchgate.netacs.org The unique structural features of this compound and its derivatives continue to fuel research in natural product chemistry, exploring their potential biological activities and the chemical transformations that lead to their formation. nih.govmsu.edusemanticscholar.orgsmolecule.com

Historical Perspective on this compound Research Trajectories

The scientific journey of this compound began with its isolation. Fendleridine (this compound) was first identified in 1964 from the bark of the Venezuelan tree Aspidosperma fendleri Woodson by Burnell. core.ac.uknih.govmsu.edu Subsequent isolations confirmed its presence in other Aspidosperma species, such as Aspidosperma rhombeosignatum in 1979. core.ac.uknih.gov The related compound, 1-acetylthis compound, was reported earlier, in 1963, by Djerassi from the Peruvian plant Vallesia dichotoma. core.ac.uknih.govmsu.edu

The challenge posed by this compound's intricate structure spurred significant synthetic efforts. The pioneering total syntheses of fendleridine (this compound) and 1-acetylthis compound were achieved by Ban and his colleagues in 1975 and 1976, respectively. core.ac.ukmsu.edu Later, Overman and co-workers developed a formal synthesis of 1-acetylthis compound in 1991, employing a key aza-Cope-Mannich reaction. core.ac.uk More recently, the Boger group reported a highly efficient total synthesis of (+)-fendleridine (this compound) and (+)-1-acetylthis compound in 2010. This synthesis notably utilized an intramolecular [4+2]/[3+2] cycloaddition cascade, which allowed for the simultaneous construction of the pentacyclic skeleton and the establishment of all stereocenters, including three contiguous quaternary centers, in a single step. nih.govmsu.eduthieme-connect.comscripps.educapes.gov.brfigshare.comresearchgate.net Other notable synthetic contributions include work by Movassaghi and Shao, further expanding the synthetic landscape for this alkaloid family. core.ac.uk

Data Tables

Table 1: Key this compound and Related Alkaloid Isolations and Syntheses

| Compound Name | Common Name | First Isolation Year | Primary Source Plant Species | Primary Isolation Location | Key Synthetic Milestone/Researcher(s) | Citation Index |

| Fendleridine | This compound | 1964 | Aspidosperma fendleri Woodson | Venezuela | Ban et al. (1976), Boger et al. (2010) | core.ac.uknih.govmsu.educapes.gov.br |

| 1-Acetylthis compound | N/A | 1963 | Vallesia dichotoma Ruiz et Pav | Peru | Ban et al. (1975), Boger et al. (2010) | core.ac.uknih.govmsu.educapes.gov.br |

| Aspidospermidine | N/A | Pre-1963 | Various Aspidosperma species | Various | Stork & Dolfini (1963) | core.ac.uknih.govscielo.bracs.org |

| Fendlerine | N/A | Pre-1963 | Aspidosperma fendleri Woodson | Venezuela | N/A | msu.educdnsciencepub.comthieme-connect.com |

Table 2: Structural Features and Family Classification

| Feature | Description | Citation Index |

| Alkaloid Family | Aspidosperma Alkaloids | core.ac.ukresearchgate.netnih.gov |

| Subclass | Aspidoalbine family | nih.govmsu.edu |

| Unique Structural Moiety | Oxidized C19 N,O-ketal | nih.govmsu.edu |

| Core Skeleton | Pentacyclic fused ring system, derived from monoterpene indole precursors | core.ac.uknih.govnih.gov |

| General Biological Activity | Anticancer, antibacterial, and other pharmacological activities observed in the broader Aspidosperma alkaloid family. | nih.gov |

| Significance in Synthesis | Complex structure serves as a target for developing new synthetic methodologies and strategies in organic chemistry. | core.ac.ukresearchgate.net |

| Relationship to Aspidospermidine | Shares a common Aspidosperma alkaloid core structure, but differs in the oxidation state and connectivity at the C19 position. | nih.gov |

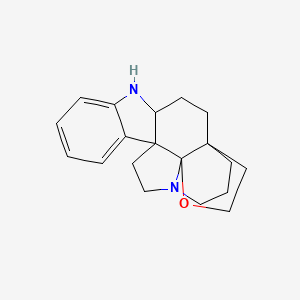

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H24N2O |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-triene |

InChI |

InChI=1S/C19H24N2O/c1-2-5-15-14(4-1)18-9-12-21-11-3-7-17(8-6-16(18)20-15)10-13-22-19(17,18)21/h1-2,4-5,16,20H,3,6-13H2 |

InChI-Schlüssel |

NUDOYHPTFHLSKJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC23CCC4C5(C2(N(C1)CC5)OCC3)C6=CC=CC=C6N4 |

Synonyme |

fendleridine |

Herkunft des Produkts |

United States |

Ii. Natural Occurrence and Isolation Methodologies of Aspidoalbidine

Botanical Sources and Biogeographical Distribution of Aspidoalbidine-Producing Species

This compound (fendleridine) was first isolated in 1964 from the Venezuelan tree Aspidosperma fendleri Woodson nih.govmsu.edunih.gov. This species is native to Venezuela nih.gov. Later, it was also identified in the bark of Aspidosperma rhombeosignatum Markgraf, another Venezuelan tree species nih.govnih.govresearchgate.net.

A closely related compound, 1-acetylthis compound (B1215743), was first isolated in 1963 from Vallesia dichotoma Ruiz et Pav, a plant found in Peru nih.govmsu.edunih.govacs.org. While this compound itself is not explicitly listed in studies of Aspidosperma spruceanum, this species has been reported to contain numerous other indole (B1671886) alkaloids, including fendlerine, which shares structural similarities with this compound scielo.brscispace.com. Aspidosperma spruceanum is biogeographically distributed across Brazil, Bolivia, Peru, and the Guianas wikipedia.org.

Table 1: Botanical Sources and Biogeographical Distribution of this compound and Related Alkaloids

| Plant Species | Part Used | Alkaloids Identified (including this compound/Fendleridine) | Biogeographical Distribution | Reference(s) |

| Aspidosperma fendleri | Not specified | Fendleridine (this compound) | Venezuela | nih.govmsu.edunih.govresearchgate.net |

| Aspidosperma rhombeosignatum | Bark | Fendleridine (this compound) | Venezuela | nih.govnih.govresearchgate.net |

| Vallesia dichotoma | Not specified | 1-Acetylthis compound | Peru | nih.govmsu.edunih.govacs.org |

| Aspidosperma spruceanum | Stem bark, seeds | Fendlerine, Aspidospermidine (B1197254), Aspidocarpine, etc. (related compounds) | Brazil, Bolivia, Peru, Guianas | scielo.brscispace.comwikipedia.org |

Advanced Phytochemical Isolation Techniques for this compound

The isolation of this compound and its analogues from complex plant matrices requires sophisticated phytochemical methods, primarily involving extraction followed by various chromatographic separation techniques.

Chromatography is indispensable for separating and purifying alkaloids like this compound. Standard techniques such as column chromatography and Thin Layer Chromatography (TLC) are routinely employed.

Column Chromatography: This technique, often using silica (B1680970) gel as the stationary phase, is a cornerstone for separating mixtures of alkaloids. Different solvent systems are used as eluents to achieve differential migration of compounds based on their polarity. For instance, flash column chromatography on silica gel using hexane (B92381) or ethyl acetate (B1210297)/hexane mixtures has been utilized in the synthesis of related compounds researchgate.netcaltech.edu.

Thin Layer Chromatography (TLC): TLC is frequently used for monitoring the progress of reactions and for preliminary assessment of the purity of fractions obtained from column chromatography. Specific Rf values are recorded to characterize compounds under defined solvent systems nih.gov.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC, including chiral stationary phases, can be employed for the high-resolution separation of enantiomers or closely related compounds. For example, semipreparative HPLC on a Daicel ChiralCel OD column with a specific solvent system has been used to separate enantiomers of synthetic intermediates nih.gov.

Table 2: Chromatographic Data Relevant to this compound Isolation and Synthesis

| Technique | Stationary Phase | Eluent/Mobile Phase | Rf Value / Retention Time | Notes | Reference(s) |

| TLC | Silica Gel | 50% Ethyl Acetate in Hexanes | Rf = 0.34 | For a synthetic intermediate | nih.gov |

| TLC | Silica Gel | 100% Ethyl Acetate | Rf = 0.31 | For a synthetic intermediate | nih.gov |

| Flash Column Chromatography | Silica Gel | 100% Hexane | Not specified | Purification of a synthetic intermediate | researchgate.net |

| Flash Column Chromatography | Silica Gel | 10-100% Ethyl Acetate in Hexane | Not specified | Purification of a synthetic intermediate | researchgate.net |

| Flash Column Chromatography | Silica Gel | 15% Diethyl Ether in Hexanes | Not specified | Purification of a synthetic intermediate | caltech.edu |

| Semipreparative HPLC | Daicel ChiralCel OD | 30% Isopropanol in Hexane (7 mL/min flow rate) | tR = 19.2 min (natural), tR = 26.5 min (ent-enantiomer) | Enantiomer separation | nih.gov |

Initial extraction of alkaloids from plant material typically involves using polar organic solvents. Methanol is commonly used for extracting alkaloids from plant tissues such as stem bark and seeds scielo.brscispace.com. Following extraction, purification strategies often involve liquid-liquid extraction and further chromatographic steps. For example, ethyl acetate is frequently used for extraction after reaction work-ups, followed by washing with brine and drying over sodium sulfate (B86663) nih.govcaltech.eduresearchgate.net. Subsequent purification typically relies on column chromatography, as detailed above, to isolate the target compound from other co-extracted natural products.

Isolating complex alkaloids like this compound from natural sources can present several challenges. These include the often low natural abundance of the target compound, the presence of numerous structurally similar alkaloids that complicate separation, and the potential for degradation during extraction and purification processes. While specific details on yield optimization for this compound isolation from plants are not extensively detailed in the provided literature, challenges in total synthesis often highlight the complexity of assembling the Aspidosperma skeleton, which can indirectly inform the difficulties in isolating it. For instance, the synthesis of this compound and its derivatives involves intricate multi-step processes, including powerful cycloaddition cascades and stereoselective transformations, underscoring the structural complexity that must be navigated during isolation nih.govresearchgate.netcapes.gov.brnih.gov. Optimization efforts in synthesis often focus on improving reaction yields and reducing the number of purification steps, which can be analogous to challenges faced in natural product isolation.

Compound List:

this compound

Fendleridine

1-Acetylthis compound

Fendlerine

Aspidofendlerine

Aspidospermidine

Demethoxypalosine

Aspidocarpine

Aspidolimine

Aspidolidimidine

Obscurinervidine

Obscurinervine

Limaspermidine

Haplocidine

Haplophytine

Aspidophytine

1-acetyl-17-hydroxythis compound

Iii. Biosynthetic Pathways and Enzymatic Transformations of Aspidoalbidine

Precursor Identification and Elucidation of Key Biosynthetic Intermediates within Monoterpene Indole (B1671886) Alkaloid Pathways

The biosynthetic origins of Aspidoalbidine are rooted in the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole ring, and the methylerythritol phosphate (MEP) pathway, which generates the monoterpene unit. The foundational precursors for all monoterpene indole alkaloids are tryptamine (B22526), derived from the amino acid tryptophan, and secologanin, a secoiridoid monoterpene. youtube.com

The initial and pivotal step in the formation of the vast family of MIAs is the condensation of tryptamine and secologanin. This reaction is catalyzed by the enzyme strictosidine synthase (STR) to yield strictosidine, the universal precursor for thousands of distinct alkaloid structures. youtube.com The formation of strictosidine marks the entry point into the intricate network of MIA biosynthesis.

Following its synthesis, strictosidine undergoes deglycosylation by strictosidine glucosidase (SGD), leading to the formation of a highly reactive aglycone. This intermediate is then converted through a series of enzymatic steps involving geissoschizine synthase and geissoschizine oxidase to produce a highly reactive intermediate, dehydrosecodine. nih.govresearchgate.net Dehydrosecodine is a critical branching point in the pathway. Through a formal [4+2] cycloaddition (Diels-Alder reaction), it can be converted into either the Iboga-type alkaloid catharanthine or the Aspidosperma-type alkaloid tabersonine. researchgate.net The formation of tabersonine, catalyzed by tabersonine synthase (TS), establishes the characteristic pentacyclic core of the Aspidosperma alkaloids and is a key intermediate on the path to this compound. nih.govresearchgate.net

| Precursor/Intermediate | Description | Key Enzymes Involved |

| Tryptamine | Derived from the shikimate pathway via tryptophan. Provides the indole moiety. | Tryptophan decarboxylase |

| Secologanin | A monoterpene derived from the MEP pathway. Provides the terpenoid moiety. | Geraniol-10-hydroxylase, Secologanin synthase |

| Strictosidine | The universal precursor to all monoterpene indole alkaloids, formed by the condensation of tryptamine and secologanin. | Strictosidine synthase (STR) |

| Dehydrosecodine | A highly reactive intermediate formed from strictosidine. A key branch point in the pathway. | Strictosidine glucosidase, Geissoschizine synthase, Geissoschizine oxidase |

| Tabersonine | A key intermediate with the characteristic Aspidosperma skeleton, formed from the cyclization of dehydrosecodine. | Tabersonine synthase (TS) |

Enzymology of this compound Biosynthesis: Identification and Characterization of Enzymes

The transformation of the foundational Aspidosperma scaffold of tabersonine into the more structurally diverse members of the family, including this compound, involves a series of "tailoring" enzymes that introduce specific functional groups and stereochemical arrangements. While the precise enzymatic sequence leading to this compound is not yet defined, the well-characterized pathway from tabersonine to vindoline in Catharanthus roseus offers significant insights into the types of enzymatic reactions involved. nih.gov

These late-stage biosynthetic steps are often catalyzed by enzymes from large and versatile families, such as cytochrome P450 monooxygenases (CYP450s), dehydrogenases, and reductases. For instance, the biosynthesis of vindoline from tabersonine involves a series of hydroxylations, an O-methylation, an N-methylation, an acetylation, and a crucial C3-oxidation and C2-C3 reduction sequence. nih.govmdpi.com

Oxidative cyclization reactions are fundamental to the construction and diversification of indole alkaloid skeletons. In the context of this compound biosynthesis, after the initial formation of the tabersonine core, further oxidative transformations are expected to occur. These reactions, often catalyzed by CYP450 enzymes, can activate specific carbon atoms, facilitating intramolecular bond formations that lead to the final, more complex architecture of this compound.

The conversion of 16-methoxytabersonine to 3-hydroxy-16-methoxy-2,3-dihydrotabersonine in the vindoline pathway exemplifies such an oxidative process. This transformation is catalyzed by two enzymes: tabersonine 3-oxygenase (T3O), a CYP450, and tabersonine 3-reductase (T3R). nih.gov T3O is believed to generate a reactive epoxide intermediate, which is then stereospecifically reduced by T3R. nih.gov It is highly probable that similar oxidative enzymes are involved in installing the specific functional groups and stereocenters that characterize the this compound structure.

The biosynthesis of this compound, like that of other complex natural products, is characterized by a high degree of stereochemical precision. The enzymes involved in the pathway exhibit remarkable stereospecificity, ensuring that the final product is formed as a single enantiomer. This control is established at multiple stages of the biosynthetic sequence.

The initial condensation of tryptamine and secologanin by strictosidine synthase sets the first stereocenters. Subsequent enzymatic transformations, particularly those involving cyclizations and reductions, are also highly stereocontrolled. For example, the reduction of the intermediate formed by T3O is stereospecifically catalyzed by T3R, highlighting the precise control exerted by these enzymes. nih.gov The unique three-dimensional structure of the active site of each biosynthetic enzyme dictates the orientation of the substrate and the facial selectivity of the reaction, thus ensuring the correct stereochemical outcome.

| Enzyme Class | Example from Vindoline Pathway | Potential Role in this compound Biosynthesis |

| Cytochrome P450 Monooxygenases | Tabersonine 16-hydroxylase (T16H), Tabersonine 3-oxygenase (T3O) | Hydroxylation and other oxidative modifications of the tabersonine scaffold. |

| O-Methyltransferases | 16-hydroxytabersonine O-methyltransferase (16OMT) | Methylation of hydroxyl groups. |

| Reductases/Dehydrogenases | Tabersonine 3-reductase (T3R) | Stereospecific reduction of oxidized intermediates. |

| N-Methyltransferases | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT) | Addition of a methyl group to a nitrogen atom. |

| Acetyltransferases | Deacetylvindoline 4-O-acetyltransferase (DAT) | Acetylation of hydroxyl groups. |

Genetic Basis of this compound Biosynthesis: Gene Cluster Identification and Functional Genomics

The genes encoding the enzymes for monoterpene indole alkaloid biosynthesis are often organized into biosynthetic gene clusters in the plant genome. This co-localization facilitates the coordinated regulation of the pathway. While a specific gene cluster for this compound has not yet been identified, the discovery of gene clusters for other MIAs provides a roadmap for its potential discovery.

Functional genomics approaches have become powerful tools for identifying and characterizing the genes involved in MIA biosynthesis. Techniques such as transcriptome sequencing of alkaloid-producing plants, coupled with bioinformatics analysis, can identify candidate genes based on their sequence homology to known biosynthetic enzymes and their co-expression with other pathway genes. nih.gov

Once candidate genes are identified, their function can be verified through techniques like virus-induced gene silencing (VIGS). nih.gov In VIGS, the expression of a target gene is specifically knocked down, and the resulting change in the plant's metabolite profile can confirm the gene's role in the biosynthesis of a particular compound. The identification of the genes for T3O and T3R in the vindoline pathway was achieved using such a bioinformatics-guided VIGS approach. nih.gov It is anticipated that similar strategies will be instrumental in uncovering the complete genetic blueprint for this compound biosynthesis.

Chemoenzymatic and Biocatalytic Approaches Inspired by this compound Biosynthesis

The elucidation of biosynthetic pathways for complex alkaloids like those in the Aspidosperma family opens up exciting possibilities for chemoenzymatic and biocatalytic synthesis. These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations that are often difficult to achieve with traditional synthetic chemistry.

A notable example of this is the reconstitution of the seven-step pathway from tabersonine to vindoline in Saccharomyces cerevisiae (baker's yeast). nih.gov By introducing the genes for all the necessary enzymes into yeast, researchers were able to create a microbial factory for the production of this valuable vindoline precursor. nih.gov This demonstrates the potential for producing complex plant-derived pharmaceuticals in a controlled and scalable microbial system.

Iv. Structural Elucidation and Advanced Spectroscopic Analysis of Aspidoalbidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Aspidoalbidine Structure Determination

NMR spectroscopy is indispensable for unraveling the structural intricacies of complex organic molecules like this compound. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and their spatial relationships.

1D NMR (¹H, ¹³C) Data Interpretation for Complex Alkaloids

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, form the foundational step in structural analysis.

¹³C NMR Spectroscopy: This technique directly probes the carbon backbone of the molecule. Each non-equivalent carbon atom typically yields a distinct signal, providing information about the types of carbon environments present (e.g., aliphatic, aromatic, carbonyl, olefinic) based on their chemical shifts. For related plumeran alkaloids, signals for a γ-lactone carbonyl group have been observed around δC 175.10, and a carbon atom at δC 106.79 has been noted in studies of similar compounds scielo.brscielo.br. Methoxy groups attached to aromatic rings typically resonate in the δC 56-62 ppm range scielo.brscielo.br. The typical spectral window for ¹³C NMR spans from 0 to 220 ppm youtube.com.

¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms within the molecule. Chemical shifts (δ) indicate the electronic environment of protons, while their multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons through spin-spin coupling. For related alkaloids, signals for methoxyl groups are typically observed in the δH 3.70-3.86 ppm range, and methylene (B1212753) protons adjacent to a γ-lactone carbonyl (e.g., 2H-19) appear around δH 2.50 and 2.12 ppm scielo.brscielo.br. Olefinic protons, such as H-14 and H-15, are typically found in the δH 5.37-5.81 ppm range scielo.br. The ¹H NMR spectrum generally covers a range of 0 to 13 ppm youtube.com. Unlike ¹³C NMR, ¹H NMR signals can be integrated to quantify the relative number of protons giving rise to each signal, and their multiplicity is crucial for deducing connectivity youtube.com.

2D NMR (COSY, HSQC, HMBC, NOESY) for Stereochemical and Connectivity Assignment

Two-dimensional NMR experiments provide more sophisticated data, enabling the assignment of complex structures and stereochemistry.

COSY (Correlation Spectroscopy): COSY experiments reveal scalar coupling (J-coupling) between protons that are separated by one or more chemical bonds, thereby establishing proton-proton connectivity networks longdom.orgcreative-biostructure.comresearchgate.net. This is fundamental for piecing together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate protons directly bonded to carbons (HSQC/HMQC) or protons and carbons separated by two or three bonds (HMBC) creative-biostructure.comipb.pt. HSQC/HMQC experiments are vital for assigning specific proton signals to their corresponding carbon atoms, forming the molecular backbone scielo.bripb.pt. HMBC is particularly useful for connecting distant parts of the molecule, confirming the placement of functional groups and substituents creative-biostructure.comipb.pt. For instance, HMBC correlations between C-18 and protons 2H-19 help confirm the γ-lactone moiety scielo.brscielo.br.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close spatial proximity (typically < 5 Å), regardless of their connectivity through bonds longdom.orgcreative-biostructure.com. This is critical for determining relative stereochemistry and the three-dimensional conformation of the molecule scielo.brlongdom.org.

These multidimensional NMR techniques, when used in combination, provide a powerful toolkit for the complete structural elucidation of complex alkaloids like this compound anu.edu.aunih.govtechnologynetworks.com.

Mass Spectrometry (MS) Techniques in this compound Structural Characterization

Mass spectrometry complements NMR by providing information about the molecular weight and fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically within 0.001 Da nitc.ac.ininfinitalab.cominnovareacademics.inucr.eduresearchgate.net. This precision allows for the determination of the exact elemental composition of the molecule. For example, protonated molecules ([M+H]⁺) of related plumeran alkaloids have been observed at m/z 425.2170 (C₂₄H₂₉N₂O₅) and m/z 439.2332 (C₂₅H₃₁N₂O₅) scielo.br. HRMS is crucial for identifying unknown compounds and confirming the molecular formula derived from spectroscopic data nitc.ac.ininfinitalab.comresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions nih.gov. This process provides detailed insights into the molecule's substructures and connectivity. The fragmentation patterns observed in the MS/MS spectra of related plumeran indole (B1671886) alkaloids are consistent with their known structures and suggest the presence of specific functional groups, such as an 18,21-olide moiety scielo.brscielo.br. Common fragmentation pathways for similar deprotonated alkaloids include remote hydrogen rearrangements and ketene (B1206846) elimination chemrxiv.org. By analyzing these fragmentation pathways, researchers can confirm structural assignments and identify characteristic structural motifs scielo.branu.edu.aunih.govchemrxiv.org.

X-ray Crystallography in Definitive this compound Structure Determination

X-ray crystallography is considered the gold standard for definitive structure determination, providing unambiguous information about the arrangement of atoms in three dimensions, including absolute stereochemistry, provided that suitable single crystals can be obtained anu.edu.aunih.govthermofisher.comnanoimagingservices.commdpi.comresearchgate.net. While specific X-ray crystallographic data for this compound itself is not detailed in the provided snippets, this technique is routinely employed to confirm the structures of complex natural products, including alkaloids, and has been used for related compounds mdpi.comresearchgate.net. It involves diffracting X-rays off a crystal lattice to generate a diffraction pattern, which is then computationally analyzed to reconstruct the electron density map and, consequently, the molecular structure anu.edu.aumdpi.com.

Data Tables

Table 1: Key ¹H and ¹³C NMR Data for Related Plumeran Alkaloids (Illustrative)

| Atom/Proton | ¹H NMR (δ, ppm, multiplicity) | ¹³C NMR (δ, ppm) | Assignment/Description | Source Citation |

| C-18 | - | ~175.10 | γ-lactone carbonyl | scielo.brscielo.br |

| C-21 | - | ~106.79 | C-21 | scielo.br |

| 2H-19 | ~2.50, 2.12 | - | Methylene protons of γ-lactone | scielo.brscielo.br |

| H-14 | ~5.81 | ~123.51 | Olefinic proton | scielo.br |

| C-15 | - | ~130.79 | Olefinic carbon | scielo.br |

| H-15 | ~5.37 | - | Olefinic proton | scielo.br |

| Ar-OCH₃ | ~3.70-3.86 | ~56.49-61.18 | Methoxy protons/carbons | scielo.brscielo.br |

Note: Data is illustrative and primarily derived from studies on Spruceanumines A and B, which are closely related plumeran alkaloids, and comparisons made to 21-oxo-aspidoalbidine.

Table 2: Mass Spectrometry Data for Related Plumeran Alkaloids (Illustrative)

| Ion Type | m/z | Elemental Formula | Accuracy (Da) | Description | Source Citation |

| [M+H]⁺ | 425.2170 | C₂₄H₂₉N₂O₅ | 0.0094 | Protonated molecule of Spruceanumine A | scielo.br |

| [M+H]⁺ | 439.2332 | C₂₅H₃₁N₂O₅ | - | Protonated molecule of Spruceanumine B | scielo.br |

| MS/MS | - | - | - | Fragmentation patterns compatible with plumeran alkaloids, suggesting 18,21-olide function | scielo.brscielo.br |

Note: Data is illustrative and primarily derived from studies on Spruceanumines A and B.

Compound List

this compound

Spruceanumine A

Spruceanumine B

21-oxo-aspidoalbidine

Fendleridine

V. Total Synthesis and Semisynthesis of Aspidoalbidine and Its Analogues

Retrosynthetic Analysis of Aspidoalbidine: Key Disconnections and Strategic Bonds

Retrosynthetic analysis of this compound reveals several strategic disconnections that simplify its complex hexacyclic framework into more manageable precursors. A common approach involves disconnecting the tetrahydrofuran (B95107) ring, which is often one of the last rings to be formed. This can be achieved through a disconnection of the C19-O bond, revealing a precursor with a C19 functional group and a C5 side chain containing a hydroxyl group.

A powerful and contemporary retrosynthetic strategy, exemplified by the work of Boger and coworkers, centers on the disconnection of the pentacyclic core through a tandem [4+2]/[3+2] cycloaddition cascade. nih.govresearchgate.net This approach simplifies the complex structure into a much simpler linear precursor containing a 1,3,4-oxadiazole (B1194373) and a tethered indole (B1671886) dipolarophile. nih.gov The key strategic bonds formed in the forward sense of this reaction are multiple C-C bonds that simultaneously construct three rings of the pentacyclic system. nih.govresearchgate.net This strategy is highly convergent and efficiently establishes the core structure with a high degree of stereocontrol.

Another retrosynthetic approach envisions the formation of the core through an aza-Cope-Mannich rearrangement, a strategy famously employed by Overman. nih.govnih.gov This disconnection simplifies the pentacyclic system by cleaving key C-C bonds to reveal a more accessible precursor amenable to the rearrangement conditions.

The table below summarizes some of the key retrosynthetic disconnections employed in the synthesis of the this compound core.

| Disconnection Strategy | Key Bonds Cleaved Retrosynthetically | Resulting Precursor Type | Associated Synthetic Approach |

| Cycloaddition Cascade | Multiple C-C bonds within the pentacyclic core | Linear precursor with 1,3,4-oxadiazole and indole moieties | Boger Synthesis |

| Aza-Cope-Mannich | C-C bonds forming the piperidine (B6355638) ring | Precursor amenable to nih.govnih.gov-sigmatropic rearrangement | Overman Formal Synthesis |

| Late-Stage C19-O Cyclization | C19-O ether linkage of the tetrahydrofuran ring | Pentacyclic core with a C5 hydroxyethyl (B10761427) side chain | Ban Synthesis |

| Photocyclization | C2-C12 bond | Substituted aryl enaminone | Padwa/Sarkar Synthesis |

Early Approaches to this compound Total Synthesis: Seminal Works and Methodological Advancements

The first total syntheses of this compound and its N-acetylated analogue were landmark achievements that confirmed their proposed structures. The pioneering work was accomplished by Ban and coworkers in the mid-1970s.

First Total Synthesis of 1-Acetylthis compound (B1215743) (1975): Ban's group first reported the total synthesis of (±)-1-acetylthis compound. nih.govmsu.edu Their strategy involved the construction of a key pentacyclic intermediate which was then elaborated to the final natural product.

First Total Synthesis of Fendleridine (this compound) (1976): A year later, the same group disclosed the first total synthesis of (±)-fendleridine (the non-acetylated this compound). nih.govmsu.edu A critical step in the final stages of this synthesis was the installation of the C19 N,O-ketal. This was achieved through an oxidation reaction using mercuric acetate (B1210297) (Hg(OAc)₂) in aqueous acetic acid, which induced cyclization of a precursor bearing an alcohol on the C5 side chain onto the C19 position, thereby forming the characteristic tetrahydrofuran ring. nih.gov

In 1991, Overman and coworkers reported an impressive formal synthesis of racemic 1-acetylthis compound. nih.govnih.gov Their approach was distinguished by the strategic use of an aza-Cope-Mannich rearrangement to construct an advanced pentacyclic intermediate, showcasing the power of this methodology in complex alkaloid synthesis. nih.govnih.gov These early syntheses, while lengthy by modern standards, were crucial in establishing foundational routes to the this compound core and demonstrated the feasibility of assembling such a complex molecular architecture.

Contemporary Strategies in this compound Total Synthesis

Modern synthetic approaches to this compound have focused on improving efficiency, convergency, and stereocontrol. These contemporary strategies often employ powerful cascade reactions and novel catalytic methods to rapidly build molecular complexity from simple starting materials.

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products. For this compound, it is hypothesized that the final hexacyclic structure arises from the cyclization of a precursor like (+)-limaspermidine. nih.gov Synthetic strategies have drawn inspiration from this concept. For instance, several syntheses achieve the final ring closure to form the C19 N,O-ketal in a late-stage step, mirroring a potential biosynthetic cyclization. This is often accomplished by the intramolecular addition of a hydroxyl group from a C5 side chain onto an iminium ion at the C19 position, which can be generated in situ. nih.govnih.gov This key cyclization step effectively transforms the Aspidosperma skeleton into the more complex Aspidoalbine (B1211188) framework.

Achieving stereocontrol is a central challenge in this compound synthesis. Modern methods have successfully addressed this through various enantioselective strategies.

One notable approach involves an asymmetric decarboxylative allylation reaction, as demonstrated in the enantioselective synthesis of (+)-fendleridine. nih.gov This key step, utilizing a palladium catalyst with a chiral ligand such as (S)-t-Bu-Phox, establishes a critical quaternary stereocenter in a highly substituted enaminone intermediate with high enantioselectivity. nih.gov This initial stereocenter then directs the stereochemical outcome of subsequent transformations.

The Diels-Alder reaction, a powerful tool for forming six-membered rings with defined stereochemistry, is a cornerstone of the Boger synthesis. wikipedia.orgorganic-chemistry.orgyoutube.com It serves as the initial step in a [4+2]/[3+2] cycloaddition cascade. The intramolecular nature of this reaction, along with the specific geometry of the tether connecting the diene and dienophile, dictates the facial selectivity of the cycloaddition, leading to the formation of the pentacyclic core as a single diastereomer. nih.govnih.gov The subsequent 1,3-dipolar cycloaddition also proceeds with high stereocontrol, governed by an exclusive endo approach of the indole dipolarophile. nih.gov

Cascade reactions, which involve a sequence of intramolecular transformations to form multiple bonds and rings in a single operation, have proven to be exceptionally powerful in the synthesis of this compound. iitj.ac.in

The most prominent example is the intramolecular tandem [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole developed by Boger. nih.govresearchgate.netnih.gov This elegant reaction is initiated by a thermally induced inverse-electron-demand Diels-Alder reaction, which is followed by the loss of N₂ to generate a carbonyl ylide intermediate. nih.govresearchgate.net This intermediate then undergoes a 1,3-dipolar cycloaddition with a tethered indole. nih.govnih.gov In a single step, this cascade assembles the entire pentacyclic skeleton of the natural product, forming three rings, four C-C bonds, and five stereogenic centers, including three contiguous quaternary centers. nih.govresearchgate.netnih.gov

Another powerful cascade involves a reduction/condensation/intramolecular cyclization sequence to form the C19-hemiaminal ether. nih.govresearchgate.net In this process, the reduction of a nitrile group leads to an amine, which then condenses with a nearby ketone and undergoes a subsequent intramolecular cyclization with a C21-alcohol to efficiently construct the final tetrahydrofuran ring. nih.gov

The aza-Friedel-Crafts reaction is a powerful method for C-C bond formation involving the addition of an electron-rich arene (like indole) to an imine or iminium ion. rsc.org While not always a cascade in itself, it is a key step in strategies that rapidly construct the indole-piperidine core common to Aspidosperma alkaloids. nih.gov By coupling an aza-Achmatowicz rearrangement with an intermolecular aza-Friedel-Crafts (iAFC) reaction, chemists can directly link indoles to functionalized piperidine units, providing a versatile entry into the this compound scaffold. nih.gov

Key Reaction Methodologies and Reagents in this compound Synthesis

The synthesis of this compound has served as a platform for the application and development of a wide range of chemical reactions and reagents. The following table summarizes some of the most critical methodologies employed.

| Reaction Methodology | Description | Key Reagents/Catalysts | Purpose in Synthesis |

| [4+2]/[3+2] Cycloaddition Cascade | A tandem Diels-Alder and 1,3-dipolar cycloaddition that rapidly builds the pentacyclic core. nih.govresearchgate.netresearchgate.net | 1,3,4-oxadiazole precursor, heat (o-dichlorobenzene) | Forms three rings and five stereocenters in one step. |

| Aza-Cope-Mannich Rearrangement | A sequence involving aza-Cope rearrangement followed by an intramolecular Mannich cyclization. nih.gov | Heat, acid/base catalysts | Constructs the fused piperidine ring system. |

| Photochemical Cyclization | An intramolecular cyclization of an enaminone initiated by UV light. nih.gov | UV light | Forms the hexahydrocarbazolone ring system. |

| Asymmetric Decarboxylative Allylation | A palladium-catalyzed reaction to form a chiral quaternary center. nih.gov | Pd₂(dba)₃, (S)-t-Bu-Phox | Establishes the initial stereocenter enantioselectively. |

| Oxidative Cyclization | An oxidation-induced intramolecular ether formation. nih.gov | Hg(OAc)₂, aq. AcOH | Forms the C19 N,O-ketal and the final tetrahydrofuran ring. |

| Aza-Friedel-Crafts Reaction | Electrophilic substitution of an indole onto an iminium ion. nih.goveurekalert.org | Brønsted or Lewis acids (e.g., TFA) | Connects the indole nucleus to the piperidine fragment. |

| Reduction/Condensation/Cyclization Cascade | A sequence to form the hemiaminal ether linkage. nih.gov | Raney Nickel (Ra-Ni) | Reduces a nitrile and initiates a cascade to form the tetrahydrofuran ring. |

Indole Annulation Strategies and Construction of the Polycyclic Core

The construction of the pentacyclic core of this compound, a member of the broader Aspidosperma alkaloid family, is a significant synthetic challenge. Various strategies have been devised to assemble this framework, with the formation of the indole or indoline (B122111) moiety being a crucial aspect.

One prominent strategy involves a tandem [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. This powerful approach allows for the rapid assembly of the pentacyclic skeleton, forming three rings, four carbon-carbon bonds, and establishing five stereogenic centers, including three contiguous quaternary centers, in a single synthetic operation. nih.govorganic-chemistry.org This cascade is initiated by an intramolecular [4+2] cycloaddition, followed by the loss of nitrogen to generate a 1,3-dipole, which then undergoes an intramolecular [3+2] cycloaddition with the tethered indole. nih.gov

Another effective method for constructing the polycyclic core is through a photoredox-initiated [2+2]/retro-Mannich reaction of tryptamine-substituted enaminones. researchgate.net This strategy has been successfully applied to build the core tetracycle of related Aspidosperma alkaloids. researchgate.net The reaction proceeds via a cationic radical intermediate, which triggers an intramolecular [2+2] cycloaddition, followed by a radical-driven retro-Mannich reaction to yield the indoline core. researchgate.net

Cascade reactions have proven to be particularly efficient in constructing the complex framework of Aspidosperma alkaloids. For instance, a concise strategy for the total synthesis of several members of this family, including aspidofractinine, utilizes a Suzuki–Miyaura cross-coupling to generate a 2-vinyl indole. nih.govresearchgate.net This intermediate then undergoes a Diels–Alder cascade reaction, followed by a cascade amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to furnish a common intermediate containing the complete Aspidosperma framework. nih.govresearchgate.net

Radical cyclizations have also been employed to construct the core structure. A novel approach involves a cascade radical cyclization of aryl azides, which allows for the formation of a quaternary carbon center followed by the trapping of the radical intermediate to build the five-membered ring of the pyrrolocarbazole system. nih.gov

The following table summarizes selected indole annulation and core construction strategies:

| Strategy | Key Reactions | Key Intermediates | Target Alkaloids |

| Intramolecular [4+2]/[3+2] Cycloaddition | Diels-Alder, 1,3-dipolar cycloaddition | 1,3,4-Oxadiazole | (+)-Fendleridine, (+)-1-Acetylthis compound |

| Photoredox-initiated [2+2]/retro-Mannich | [2+2] photocycloaddition, retro-Mannich reaction | Tryptamine-substituted enaminones | (±)-Aspidospermidine, (±)-Limaspermidine |

| Cascade and Common Intermediate | Suzuki–Miyaura cross-coupling, Diels–Alder cascade, cascade amidation, intramolecular Michael addition | 2-Vinyl indole | (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, (±)-Vincadifformine |

| Cascade Radical Cyclization | Radical cyclization | Aryl azides | Core structure of Aspidosperma and Strychnos alkaloids |

Cyclization Reactions for Pyrrolidine (B122466) and Piperidine Ring Formation

The formation of the pyrrolidine (D ring) and piperidine (C ring) moieties is a critical step in the synthesis of the this compound skeleton. A variety of cyclization strategies have been developed to construct these heterocyclic rings with high stereocontrol.

Intramolecular Heck reactions have been utilized to forge the C-D ring system. clockss.org This approach involves the cyclization of bicyclic amides to generate tricyclic spirocyclohexadienones, which can then be converted into tetracyclic ketones, serving as key intermediates for the synthesis of indole alkaloids. clockss.org

Aza-Cope rearrangement-Mannich cyclization is another powerful tool for the construction of the C and D rings. This reaction cascade has been instrumental in a formal synthesis of (±)-1-acetylthis compound, providing a general entry to the Aspidosperma alkaloid core. nih.gov

Intramolecular Michael additions have also been effectively employed. In a cascade strategy, an intramolecular aza-Michael reaction forms the E ring, generating an enolate that subsequently undergoes an intramolecular Michael addition to form the D ring, thus completing the carbon scaffold of (±)-aspidospermidine. researchgate.net

A ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition sequence has been developed to construct the C,D,E-ring subunit of the Aspidosperma alkaloids. nih.gov This route yields the desired tricyclic product as a single diastereomer. nih.gov

The table below outlines selected cyclization strategies for the formation of the pyrrolidine and piperidine rings:

| Cyclization Strategy | Key Reactions | Rings Formed | Key Intermediates |

| Intramolecular Heck Reaction | Heck cyclization, oxidation | C, D | Bicyclic amides |

| Aza-Cope Rearrangement-Mannich Cyclization | Aza-Cope rearrangement, Mannich cyclization | C, D | Not specified in provided context |

| Intramolecular Michael Addition | Aza-Michael reaction, Michael addition | D, E | Acrylamide intermediate |

| Ring Fragmentation/Azomethine Ylide Cycloaddition | Ring fragmentation, 1,3-dipolar cycloaddition | C, D, E | γ-amino-β-hydroxy-α-diazo carbonyl compound |

Functionalization and Derivatization Techniques on the this compound Skeleton

Once the core structure of this compound is assembled, various functionalization and derivatization techniques can be employed to introduce additional complexity and to synthesize analogues. These modifications are often crucial for exploring structure-activity relationships and for accessing a wider range of related natural products.

A key functionalization in the synthesis of fendleridine (this compound) is the installation of the C19 N,O-ketal. This can be achieved through an oxidative cyclization of an amino alcohol intermediate using reagents such as mercuric acetate. msu.edu The final tetrahydrofuran bridge can also be installed in a single step via an intramolecular alcohol addition to an iminium ion generated by the nitrogen-assisted opening of a cycloadduct oxido bridge. nih.govorganic-chemistry.org

The synthesis of 1-acetylthis compound is readily achieved by the acetylation of fendleridine using acetic anhydride (B1165640) in pyridine. nih.gov Conversely, the de-acetylation of 1-acetylthis compound to fendleridine has been reported to be challenging. nih.gov

Further derivatization can be achieved through modifications of the aromatic ring or the ethyl side chain. For example, the synthesis of various Aspidosperma alkaloids and their analogues has been accomplished through late-stage modifications of a common intermediate, demonstrating the versatility of a divergent synthetic approach. nih.govresearchgate.net

Selected functionalization and derivatization techniques are summarized in the table below:

| Functionalization/Derivatization | Reagents/Conditions | Transformation Achieved |

| C19 N,O-Ketal Formation | Mercuric acetate in aqueous acetic acid | Oxidative cyclization to form the tetrahydrofuran ring |

| Tetrahydrofuran Bridge Installation | Acid-catalyzed oxido bridge cleavage | Intramolecular alcohol addition to an iminium ion |

| Acetylation | Acetic anhydride, pyridine | Synthesis of 1-acetylthis compound from fendleridine |

| Reductive Desulfurization and Debenzylation | Raney nickel, Na/t-BuOH in THF-NH₃ | Removal of protecting groups in the final steps |

Formal Syntheses and Expedient Routes Towards this compound and its Derivatives (e.g., 1-acetylthis compound)

Formal syntheses, where a known intermediate in a previously reported total synthesis is prepared, and expedient routes that streamline the synthesis of this compound and its derivatives have significantly contributed to the field. These approaches often focus on the development of novel and more efficient methods for constructing key structural motifs.

A formal synthesis of (±)-aspidofractinine, a related alkaloid, has been achieved through an N-iodosuccinimide-mediated spirocyclization of a tryptamine-derived isocyanide to generate a spiroindolenine intermediate. creative-enzymes.com This intermediate contains versatile functional handles for further elaboration. creative-enzymes.com

Another concise formal synthesis of (−)-aspidofractinine features a catalytic asymmetric assembly of C3-monosubstituted chiral carbazolones, achieved through an enantioselective Pd-catalyzed decarboxylative protonation. nih.gov

The total synthesis of (+)-fendleridine and (+)-1-acetylthis compound has been accomplished in 10 and 11 steps, respectively. researchgate.net This enantioselective synthesis utilizes an asymmetric decarboxylative allylation and a photocyclization of a highly substituted enaminone as key steps. researchgate.net The crucial C19 hemiaminal ether is formed via a reduction/condensation/intramolecular cyclization cascade. researchgate.net

A divergent approach to several Aspidosperma alkaloids, including aspidospermidine (B1197254) and aspidospermine, has been developed based on a Brønsted acid-catalyzed tandem cyclization of a tryptamine-ynamide to form a common tetracyclic intermediate. rsc.org The final D ring is then constructed in a late-stage Stork-type alkylation. rsc.org

The following table highlights some of the key features of formal and expedient syntheses:

| Synthesis Type | Key Strategy/Reaction | Target Compound/Intermediate | Number of Steps |

| Formal Synthesis | N-iodosuccinimide-mediated spirocyclization | (±)-Aspidofractinine | Not specified |

| Formal Synthesis | Enantioselective Pd-catalyzed decarboxylative protonation | (−)-Aspidofractinine | Not specified |

| Total Synthesis | Asymmetric decarboxylative allylation, photocyclization | (+)-Fendleridine | 10 |

| Total Synthesis | Asymmetric decarboxylative allylation, photocyclization | (+)-1-Acetylthis compound | 11 |

| Divergent Synthesis | Brønsted acid-catalyzed tandem cyclization | Aspidospermidine, Aspidospermine | Not specified |

Chemo-Enzymatic Syntheses of this compound and Related Alkaloids

While purely chemical syntheses of this compound and its congeners have been extensively explored, the application of chemo-enzymatic strategies for the total synthesis of this specific alkaloid is not widely documented in the scientific literature. However, the broader field of indole alkaloid synthesis has seen the successful integration of biocatalysis to achieve key transformations with high selectivity and efficiency.

Chemo-enzymatic approaches often leverage the stereo-, regio-, and chemoselectivity of enzymes to perform transformations that are challenging to achieve through conventional chemical methods. clockss.orgnih.gov These strategies can involve the use of enzymes for the asymmetric synthesis of chiral building blocks, kinetic resolutions of racemic intermediates, or late-stage functionalization of complex scaffolds. clockss.org

A notable example within the broader Aspidosperma alkaloid family is the use of a lipase-catalyzed kinetic resolution of a primary alcohol as a key asymmetric step in a recent synthesis of five different Aspidosperma alkaloids. Although the enantioselectivity was moderate, this enzymatic transformation provided access to the desired enantiomerically enriched intermediate. This demonstrates the potential of biocatalysis to address the stereochemical challenges inherent in the synthesis of these complex natural products.

The biosynthesis of Aspidosperma alkaloids involves a series of enzymatic transformations, starting from tryptamine (B22526) and secologanin. Recently, the enzymes responsible for the key cycloaddition reactions that form the aspidosperma scaffold have been identified. researchgate.net This growing understanding of the biosynthetic pathways opens up new possibilities for the development of chemo-enzymatic routes that mimic nature's synthetic strategy.

While a dedicated chemo-enzymatic total synthesis of this compound has yet to be reported, the successful application of biocatalysis in the synthesis of related alkaloids suggests that such approaches hold significant promise for the future. The continued discovery and engineering of enzymes with novel catalytic activities will undoubtedly expand the toolbox available to synthetic chemists for the efficient and sustainable production of this compound and its analogues.

Vi. Chemical Modifications and Structure Activity Relationship Sar Studies of Aspidoalbidine

Design and Synthesis of Aspidoalbidine Derivatives and Analogues

The synthesis of this compound and its analogues represents a significant challenge in organic chemistry, spurring the development of innovative and elegant strategies. acs.org These synthetic routes are not only crucial for confirming the structure of the natural products but also for providing access to derivatives that are not available from natural sources. researchgate.netnih.govnih.gov A key objective in the design of these syntheses is flexibility, allowing for the eventual creation of a variety of analogues to probe biological function. nih.gov

Several distinct strategies have been successfully employed to construct the characteristic hexacyclic core of this compound and its derivatives. One powerful approach involves an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373). researchgate.netnih.govnih.gov This key reaction is remarkably efficient, capable of forming three rings, four carbon-carbon bonds, and setting five stereogenic centers in a single operation. researchgate.netnih.govnih.gov Another strategy utilizes a reductive interrupted Fischer indolization process to assemble the core framework, which then allows for redox diversification of the side chain at the C-5 position. acs.org More recently, photoredox-initiated cascade reactions have been developed, using tryptamine-substituted enaminones to construct the tetracyclic core of Aspidosperma alkaloids. acs.org

These diverse synthetic methodologies provide the essential tools for generating a range of this compound derivatives for SAR studies.

| Synthetic Strategy | Key Reaction Type | Application | Reference |

| Boger Synthesis | Intramolecular [4+2]/[3+2] Cycloaddition Cascade | Total synthesis of (+)-Fendleridine (this compound) and (+)-1-Acetylthis compound | researchgate.netnih.govnih.gov |

| Jia Synthesis | Reductive Interrupted Fischer Indolization | Formal total synthesis of (−)-1-Acetylthis compound | acs.org |

| Chiba Synthesis | Photoredox-Initiated [2+2]/Retro-Mannich Reaction | Construction of the core tetracycle of Aspidosperma alkaloids | acs.org |

| Aubé Synthesis | Intramolecular Schmidt Reaction | Total synthesis of (+)-Aspidospermidine, a related alkaloid | nih.gov |

| Kozmin Synthesis | [4+2] Cycloaddition of Aminosiloxydienes | Asymmetric synthesis of various Aspidosperma alkaloids | nih.gov |

The introduction of specific functional groups onto the this compound scaffold is a primary strategy for modulating biological activity. By altering properties such as polarity, hydrogen-bonding capacity, and steric profile, chemists can fine-tune the interaction of the molecule with its biological target.

A prominent example within this family is the relationship between this compound (also known as Fendleridine) and (+)-1-Acetylthis compound. nih.govnih.gov The latter is the N-acetylated derivative of the former. The total synthesis of both compounds, often from a common intermediate, allows for a direct comparison of their properties. nih.gov The synthesis reported by Boger and co-workers, for instance, provides access to both enantiomers of these natural products, establishing their absolute configuration and enabling detailed biological evaluation. researchgate.netnih.govnih.gov

Synthetic strategies are often designed to permit late-stage functionalization. For example, the cycloaddition approach developed by Boger's group results in an intermediate that allows for the release of a ketone functionality, providing a chemical handle for further modifications. researchgate.netnih.govnih.gov Similarly, the development of routes that can selectively oxidize the C-5 side chain offers another avenue for introducing functional group diversity. acs.org

Altering the core carbon skeleton of this compound or replacing parts of its structure with bioisosteres (groups with similar physical or chemical properties) are advanced strategies for exploring the SAR. While the literature focuses heavily on the total synthesis of the natural pentacyclic and hexacyclic systems, the developed synthetic routes offer the potential for such modifications. acs.orgresearchgate.net

For instance, synthetic approaches that build the core skeleton in a stepwise fashion, such as those involving cycloadditions or ring-closing metathesis, could potentially incorporate different ring sizes or heteroatoms. nih.gov The ability to remove certain protecting groups, such as an N-methyl group, provides opportunities for the synthesis of other alkaloids within the broader Aspidosperma family, demonstrating that the core is accessible for modification. researchgate.net While specific examples of bioisosteric replacement within the this compound molecule itself are not extensively detailed, the synthetic flexibility achieved in total synthesis lays the groundwork for such future investigations. nih.gov

Methodologies for SAR Studies: Combinatorial Chemistry and High-Throughput Screening in this compound Research

Combinatorial chemistry, which allows for the rapid synthesis of large numbers of compounds (libraries), and high-throughput screening (HTS), which enables the rapid biological evaluation of these libraries, are powerful tools in modern drug discovery. nih.govmdpi.comnih.govufl.edusbpdiscovery.org However, the application of these specific high-throughput methodologies to the study of this compound and its direct analogues is not well-documented in the available scientific literature. The synthetic complexity of the Aspidosperma alkaloid core presents a significant challenge to the facile, parallel synthesis approaches typically employed in combinatorial chemistry. stanford.edu Current research has focused more on elegant and often lengthy total synthesis strategies for specific natural products rather than the generation of large libraries. acs.orgmit.edu

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model identifies the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govdergipark.org.trmdpi.com The development of such a model is a key step in understanding the SAR and in designing new, more potent analogues. For this compound, specific studies dedicated to elucidating its key pharmacophoric features have not been extensively published. Generating a validated pharmacophore model would typically require a set of analogues with corresponding biological activity data, which, as noted, is limited due to the synthetic complexity of the scaffold.

Ligand-Based and Structure-Based Design Principles Applied to this compound Analogues

Computational methods, including ligand-based and structure-based design, are integral to modern medicinal chemistry for prioritizing the synthesis of new compounds. nih.govscispace.com

Ligand-based design uses the structural information of known active molecules to develop a hypothesis or model (like a pharmacophore) to design new active compounds.

Structure-based design relies on the 3D structural information of the biological target (e.g., an enzyme or receptor) to design molecules that can fit and bind to it with high affinity.

As with HTS and pharmacophore modeling, the specific application of these computational design principles directly to this compound analogues is not a prominent feature of the current body of published research. Such studies would require either a well-defined biological target for structure-based design or a more extensive set of known active and inactive this compound analogues for ligand-based approaches. rsc.org

Vii. Biological Activities and Molecular Mechanisms of Aspidoalbidine Action Excluding Clinical Data

In Vitro Pharmacological Profiling of Aspidoalbidine

Comprehensive in vitro pharmacological profiling for this compound has not been reported in the accessible scientific literature. Such profiling would typically involve a suite of assays to determine the compound's interaction with various biological targets.

Receptor Binding Assays and Ligand-Target Interactions

There are no published studies detailing the results of receptor binding assays for this compound. Information regarding its affinity for specific G-protein coupled receptors, ion channels, transporters, or other receptor types is currently unavailable.

Enzyme Inhibition Studies and Kinetic Characterization

Data from enzyme inhibition studies for this compound are absent from the scientific literature. Its potential to act as an inhibitor for any specific enzyme, and the kinetics of such interactions, have not been characterized.

Cell-Based Assays: Cellular Uptake, Localization, and Signaling Pathway Modulation

There is no available research on the cellular uptake, subcellular localization, or the specific signaling pathway modulation effects of this compound in any cell-based models.

Investigation of this compound’s Modulatory Effects on Cellular Processes (in vitro or animal models)

Specific investigations into the effects of this compound on cellular processes like apoptosis, cell cycle, or neuronal function have not been documented.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

No studies have been published that investigate whether this compound can induce apoptosis or cause cell cycle arrest in cancer cell lines or other models. The molecular mechanisms related to these processes therefore remain unknown for this compound.

Neurobiological Activities: Mechanisms in Neuronal Cell Cultures or Animal Models

The neurobiological activities of this compound have not been explored. There is no data available from studies using neuronal cell cultures or animal models to indicate any potential effects on the nervous system.

Anti-inflammatory or Immunomodulatory Mechanisms

Direct scientific evidence detailing the specific anti-inflammatory or immunomodulatory mechanisms of this compound is not extensively documented in current literature. However, the therapeutic potential of the broader family of Aspidosperma alkaloids in modulating inflammatory pathways has been a subject of investigation. These studies provide a foundational context for the potential, yet unconfirmed, activities of this compound.

For instance, research on the total alkaloid fraction from Aspidosperma pyrifolium has demonstrated significant anti-inflammatory and analgesic potential in preclinical models. nih.govresearchgate.net This suggests that alkaloids sharing the aspidospermatane skeleton may possess inherent anti-inflammatory properties. Another related natural aspidosperma-type alkaloid, Hecubine, has been identified as an activator of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). nih.gov TREM2 is a receptor primarily expressed on microglia, the resident immune cells of the central nervous system, and its activation is crucial for modulating neuroinflammatory responses. nih.gov Hecubine was shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation by directly targeting TREM2, subsequently upregulating the protective Nrf2 signaling pathway and downregulating the pro-inflammatory TLR4 pathway. nih.gov

While these findings relate to other compounds within the Aspidosperma family, they suggest plausible mechanisms through which this compound could exert anti-inflammatory or immunomodulatory effects. Such mechanisms might involve the modulation of key inflammatory signaling pathways (e.g., NF-κB), regulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), or interaction with immune cell receptors like TREM2. nih.govatlantis-press.com However, without direct experimental validation on this compound, these remain hypothetical pathways.

Table 1: Investigated Anti-inflammatory Mechanisms of Related Aspidosperma Alkaloids

| Compound/Fraction | Proposed Mechanism | Key Findings |

|---|---|---|

| Hecubine | TREM2 Activation | Directly interacts with and activates TREM2, leading to downregulation of TLR4 signaling and upregulation of Nrf2 pathway in microglia. nih.gov |

Target Identification and Validation Methodologies for this compound

Identifying the precise molecular targets of a natural product like this compound is a critical step in understanding its mechanism of action and developing it as a potential therapeutic agent. nih.gov Although specific target identification studies for this compound have not been reported, several powerful methodologies are routinely employed in drug discovery for this purpose.

Affinity-based proteomics is a robust method for identifying the direct binding partners of a small molecule within the complex environment of a cell lysate. nih.gov This approach typically involves chemically modifying the small molecule (the "bait") to include a linker and an affinity tag, such as biotin. The modified molecule is then immobilized on a solid support (e.g., beads) and incubated with a protein extract. Proteins that bind to the bait are "pulled down" and separated from non-binding proteins. These captured proteins are subsequently identified using mass spectrometry-based proteomics. nih.gov

A significant advantage of this method is its ability to isolate direct physical interactions. However, it requires chemical synthesis to create a suitable probe, which must retain the biological activity of the parent compound. nih.gov

Label-free methods have also been developed to circumvent the need for chemical modification. One such technique is Drug Affinity Responsive Target Stability (DARTS). nih.gov DARTS leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. By comparing the protein digestion patterns in the presence and absence of the compound, potential targets can be identified. nih.gov

Table 2: Hypothetical Workflow for Target ID of this compound via Affinity Chromatography-Proteomics

| Step | Description | Objective |

|---|---|---|

| 1. Probe Synthesis | Synthesize an this compound analog with a linker and an affinity tag (e.g., biotin). | To create a "bait" molecule for capturing binding partners. |

| 2. Immobilization | Covalently attach the this compound probe to a solid support (e.g., streptavidin-coated beads). | To create the affinity matrix for the pull-down experiment. |

| 3. Incubation | Incubate the immobilized probe with a complex protein mixture (e.g., cell lysate). | To allow this compound to bind to its target proteins. |

| 4. Washing | Wash the beads to remove non-specifically bound proteins. | To reduce background and isolate high-affinity binders. |

| 5. Elution | Elute the specifically bound proteins from the beads. | To collect the putative target proteins for analysis. |

Genetic approaches offer a powerful, unbiased way to identify drug targets by observing how genetic perturbations affect cellular responses to a compound. For example, a genome-wide screen using CRISPR-Cas9 technology can be employed to create a large pool of cells, each with a different gene knocked out. nih.gov This cell library is then treated with this compound. Cells that have a knockout of the drug's target (or a critical pathway component) may show increased resistance or sensitivity to the compound. By sequencing the genes of the surviving or depleted cell populations, the relevant target can be identified. nih.gov

Phenotypic profiling, or cell painting, is another unbiased approach that relies on high-content imaging. researchgate.net In this method, cells are treated with the compound of interest and then stained with a variety of fluorescent dyes that label different cellular compartments and organelles. Automated microscopy and image analysis software are used to quantify hundreds of morphological features (e.g., cell size, shape, texture, organelle morphology). The resulting "phenotypic fingerprint" of this compound can be compared to a reference database of fingerprints from thousands of compounds with known mechanisms of action. A similar fingerprint suggests a similar mechanism of action and potential targets.

Preclinical Pharmacodynamics in Relevant In Vivo Animal Models (Focus on Mechanism)

Specific preclinical pharmacodynamic studies focused on the mechanisms of this compound in animal models are currently absent from the scientific literature. However, studies on other Aspidosperma alkaloids provide a framework for how such investigations could be conducted and what endpoints might be relevant. The primary goal of these in vivo studies is to connect the drug's concentration in the body with its observed physiological effect, thereby validating in vitro findings and elucidating the mechanism of action in a whole-organism context. nih.gov

For example, the anti-inflammatory activity of the total alkaloid fraction of Aspidosperma pyrifolium was evaluated in mice using the carrageenan-induced paw edema model, a classic test for acute inflammation. researchgate.net The reduction in paw swelling serves as a pharmacodynamic endpoint. To probe the mechanism, researchers also used a peritonitis model, allowing them to measure the infiltration of immune cells like neutrophils into the peritoneal cavity, providing insight into the compound's effect on leukocyte migration. researchgate.net

Similarly, the neuroprotective effects of Hecubine were studied in a zebrafish model of LPS-induced neuroinflammation. nih.gov The pharmacodynamic assessment in this model involved measuring the expression levels of key inflammatory (e.g., TNF-α, IL-1β) and antioxidant (Nrf2) markers in the brain tissue of the animals, directly linking the compound's presence to a molecular mechanism of action. nih.gov

Table 3: Preclinical Pharmacodynamic Studies of Related Aspidosperma Alkaloids

| Compound/Fraction | Animal Model | Pharmacodynamic Endpoint | Mechanistic Insight |

|---|---|---|---|

| Total Alkaloid Fraction (A. pyrifolium) | Mouse (Swiss) | Reduction of paw edema (carrageenan-induced) | Demonstrates in vivo anti-inflammatory activity. researchgate.net |

| Total Alkaloid Fraction (A. pyrifolium) | Mouse (Swiss) | Inhibition of leukocyte migration (peritonitis model) | Suggests interference with immune cell recruitment. researchgate.net |

| Hecubine | Zebrafish | Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β) in the brain | Confirms anti-neuroinflammatory effect in a whole organism. nih.gov |

| Hecubine | Zebrafish | Upregulation of Nrf2 signaling pathway in the brain | Validates the in vitro antioxidant mechanism in an in vivo context. nih.gov |

Viii. Advanced Analytical and Spectroscopic Techniques for Aspidoalbidine Quantification and Characterization

Chromatographic Methods for Quantitative Analysis of Aspidoalbidine

Chromatographic techniques are fundamental for separating mixtures and quantifying individual components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. It separates compounds based on their differential interactions with a stationary phase and a mobile phase pharmaved.commeasurlabs.commdpi.comrsc.org. When coupled with UV-Vis detection, HPLC allows for the quantification of this compound by measuring its absorbance at specific wavelengths, provided it has chromophores pharmaved.com.

The synergy of HPLC with Mass Spectrometry (HPLC-MS) significantly enhances analytical power. HPLC separates the components, and the mass spectrometer then identifies and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns measurlabs.comamazonaws.comwikipedia.orgphcog.commdpi.comnih.gov. This hyphenated technique is invaluable for determining the composition and purity of chemical substances, offering high sensitivity and precision measurlabs.com. HPLC-MS is particularly useful for analyzing complex samples, including those of biological origin, and is applied across various sectors such as pharmaceuticals amazonaws.comwikipedia.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique primarily used for analyzing volatile and semi-volatile compounds chemrxiv.orgmdpi.com. For compounds that are not inherently volatile, derivatization to form more volatile derivatives can be employed to make them amenable to GC-MS analysis chemrxiv.org. While specific applications of GC-MS for this compound are not extensively detailed in the provided search results, GC-MS is a standard method for identifying and quantifying volatile components in complex mixtures, often used in phytochemical screening mdpi.comsemanticscholar.orgnih.gov. The technique separates components based on their volatility and interaction with a stationary phase, followed by mass spectrometric detection for identification chemrxiv.orgmdpi.com.

Capillary Electrophoresis (CE) in this compound Analysis

Capillary Electrophoresis (CE) is another separation technique that can be applied to the analysis of compounds like this compound. CE separates analytes based on their charge and size in an electric field within a capillary tube ajprd.comnih.gov. It offers high separation efficiency and can be coupled with mass spectrometry (CE-MS) to provide identification and quantification capabilities nih.gov. While specific studies on this compound using CE are not explicitly detailed, CE-MS is recognized as a useful hyphenated technique for the rapid screening of natural product extracts nih.gov.

Hyphenated Techniques in this compound Metabolomic or Phytochemical Studies (e.g., LC-NMR, LC-MS/MS)

Hyphenated techniques, which combine separation methods with spectroscopic detection, are crucial for comprehensive analysis amazonaws.comnih.govijpsjournal.comrjpn.orgresearchgate.net.

LC-NMR: Coupling Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) provides both separation and detailed structural information amazonaws.comnih.gov. NMR is powerful for elucidating molecular structures by analyzing the magnetic properties of atomic nuclei. LC-NMR is particularly valuable in phytochemical analysis for structural characterization amazonaws.comnih.govacs.org.

LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity compared to single-stage MS. It involves fragmenting selected precursor ions and analyzing the resulting product ions, providing more definitive structural information and enabling the analysis of complex biological samples amazonaws.comwikipedia.orgmdpi.comnih.govnih.gov. LC-MS/MS is widely used in metabolomic and phytochemical studies for identifying and quantifying compounds amazonaws.comwikipedia.orgnih.gov.

LC-NMR-MS: The triple hyphenation of LC-NMR-MS combines the strengths of all three techniques, offering unparalleled capabilities for structural elucidation and analysis of complex mixtures, particularly in natural product research amazonaws.comnih.govmedwinpublishers.com.

These hyphenated techniques are essential for detailed phytochemical studies, allowing for the characterization of complex molecular structures and the identification of this compound and its related compounds within natural extracts amazonaws.comnih.govresearchgate.net.

Impurity Profiling and Quality Control Methodologies for Synthetic this compound

Impurity profiling is critical for ensuring the quality, safety, and efficacy of synthesized compounds ajprd.commedwinpublishers.comnih.govslideshare.net. For synthetic this compound, robust quality control methodologies are necessary to identify and quantify any process-related impurities, degradation products, or residual starting materials ajprd.commedwinpublishers.comnih.govslideshare.net.

Techniques such as HPLC, often coupled with UV-Vis or Mass Spectrometry (HPLC-UV, HPLC-MS), are employed for impurity profiling ajprd.commedwinpublishers.com. These methods can detect and quantify impurities down to very low levels ajprd.comnih.gov. GC-MS is also a key technique for identifying volatile impurities, such as residual solvents nih.govslideshare.net. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the structural elucidation and definitive identification of unknown impurities nih.gov. Regulatory bodies like ICH provide guidelines that mandate thorough impurity profiling for pharmaceutical substances, emphasizing the need for validated analytical methods to ensure product quality ajprd.commedwinpublishers.comnih.gov.

Compound List:

this compound

Fendleridine